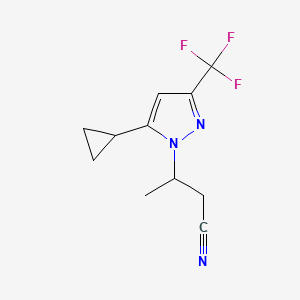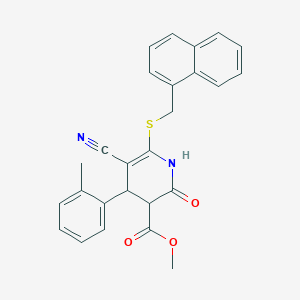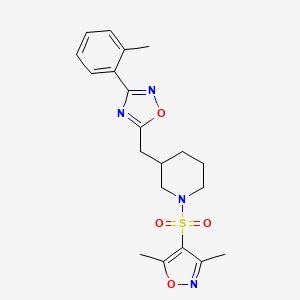
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide is a compound that can be involved in complex chemical syntheses and reactions, contributing to the development of new materials and molecules with potential applications in various scientific fields. For instance, compounds with pyridine units, similar to the core structure of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide, have been synthesized through multifaceted chemical processes. These processes include one-pot access to pyridines and tetrahydroquinolines through a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's relevance in synthetic organic chemistry and material science (Yehia, Polborn, & Müller, 2002).
Supramolecular Chemistry
In supramolecular chemistry, pyridine derivatives demonstrate significant potential for forming complex structures with unique properties. For example, aromatic-bridged serine-based cyclodepsipeptides with alternating pyridine units have been synthesized, showcasing tubular structures formed through aromatic π−π interactions. This illustrates the potential of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide and similar compounds in the design of novel supramolecular assemblies (Ranganathan, Haridas, Gilardi, & Karle, 1998).
Nanotechnology and Material Science
In the realm of nanotechnology and material science, poly(phenylene-pyridyl) dendrimers incorporating pyridine units have been synthesized, highlighting their utility in templating metal nanoparticles. This underscores the role of 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide-like structures in creating advanced materials with potential applications in catalysis, electronics, and nanotechnology (Shifrina, Rajadurai, Firsova, Bronstein, Huang, Rusanov, & Muellen, 2005).
Fluorescent Chemosensors
Compounds with pyridine moieties, akin to 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide, have been explored as fluorescent chemosensors. For instance, a novel fluorescent poly(pyridine-imide) acid chemosensor has been developed, showcasing the potential of these compounds in sensing applications and the development of smart materials (Wang, Liou, Liaw, & Chen, 2008).
Photoreaction Studies
Photoreaction studies of compounds containing N-pyridinylbenzamide structures have revealed intricate reaction mechanisms, such as intramolecular cyclization assisted by π-complexation. This highlights the importance of compounds like 4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide in understanding and harnessing photochemical processes for chemical synthesis and material science (Park, Jung, Kim, Kim, Song, & Kim, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-7-3-4-12-18-16)13-8-10-15(11-9-13)24(22,23)20-14-5-1-2-6-14/h3-4,7-12,14,20H,1-2,5-6H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMADIRBEIUIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylsulfamoyl)-N-pyridin-2-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2573598.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)

![3,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2573620.png)
